N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride
Description
This compound is a benzo[d]thiazole derivative featuring a 6-fluoro substitution on the benzothiazole core, a morpholinoethyl side chain, and a 3-nitrobenzamide moiety. The fluorine atom enhances electronegativity and metabolic stability, while the morpholinoethyl group improves solubility and pharmacokinetic properties. The nitro group at the benzamide position may contribute to electron-deficient characteristics, influencing binding interactions with biological targets .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S.ClH/c21-15-4-5-17-18(13-15)30-20(22-17)24(7-6-23-8-10-29-11-9-23)19(26)14-2-1-3-16(12-14)25(27)28;/h1-5,12-13H,6-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIIZOQKZDETTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride typically involves multiple steps, starting with the preparation of the core benzothiazole structure The fluorination at the 6-position of the benzothiazole ring is achieved through specific fluorination reactions
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various functional groups leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. It is also used in the development of new therapeutic agents.
Medicine: In the medical field, this compound is investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to structurally related analogs from diverse studies (Table 1).
Key Observations:
- Fluorine vs. Trifluoromethyl/Chloro Substituents: The 6-fluoro group in the target compound and GB32/GB33 () contrasts with the trifluoromethyl () and chloro () substituents in other analogs.
- Morpholinoethyl vs. Simple Acetamide Chains: The morpholinoethyl group in the target compound enhances solubility relative to the rigid thiazolidinedione (TZD) acetamide in GB32/GB33 . This modification aligns with strategies to optimize bioavailability in drug design.
- Nitro Group vs. Methoxy/Difluoro Substituents : The 3-nitrobenzamide moiety introduces strong electron-withdrawing effects, distinct from the electron-donating methoxy () or balanced difluoro () groups. This may influence interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), which is inhibited by nitro-containing analogs .
Crystallographic and Stability Insights
- Intermolecular Interactions : highlights hydrogen bonding (N–H⋯N, C–H⋯F/O) as critical for stabilizing crystal packing in nitro/thiazole derivatives. The target compound’s hydrochloride salt likely forms ionic interactions, improving stability in aqueous environments .
- Thermal Stability: GB32/GB33 () have high melting points (>270°C), typical of rigid TZD-containing structures. The target compound’s morpholinoethyl side chain and hydrochloride salt may reduce crystallinity, lowering the melting point but enhancing dissolution rates .
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 466.9 g/mol. Its structure features a benzothiazole moiety , a morpholinoethyl group , and a nitrobenzamide core , which are crucial for its biological activity.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1217016-49-3 |
| Molecular Weight | 466.9 g/mol |
| Molecular Formula | C20H20ClFN4O4S |
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the benzothiazole core through nucleophilic substitution reactions, followed by the introduction of the morpholinoethyl group. The final product is obtained after purification, often using techniques like high-performance liquid chromatography (HPLC) .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) . The compound's mechanism involves:
- Inhibition of cell proliferation : Assessed using the MTT assay, where treated cells exhibited reduced viability.
- Induction of apoptosis : Flow cytometry revealed increased apoptotic cell populations in treated groups.
- Impact on inflammatory markers : The compound decreased levels of IL-6 and TNF-α in macrophage models, indicating anti-inflammatory properties that may complement its anticancer effects .
The biological activity is thought to arise from the compound's ability to interact with specific molecular targets, potentially inhibiting enzymes or modulating receptor activities involved in tumor growth and inflammation. This dual action enhances its therapeutic potential in cancer treatment .
Comparative Analysis with Related Compounds
Several structurally similar compounds have been studied for their biological activities, providing context for the efficacy of this compound:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-methylurea | Structure | Anticancer activity |
| N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(morpholinoethyl)acetamide | Structure | Antimicrobial properties |
| 6-Amino-benzothiazole derivatives | Structure | Anticonvulsant and anti-inflammatory effects |
These comparisons highlight the unique properties of this compound, particularly its selectivity towards cancerous cells and potential as an anti-inflammatory agent.
Case Studies
- Study on A431 Cell Line : In a controlled experiment, A431 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .
- Inflammation Model : In RAW264.7 macrophages, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its utility in conditions characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
